molecular formula C20H15ClFNO5 B11623285 3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid

3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid

Cat. No.: B11623285
M. Wt: 403.8 g/mol
InChI Key: NWCKQFGVDAQNKB-FBMGVBCBSA-N
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Description

3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a fluorophenyl group, and a dioxopyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is to use a combination of chlorophenyl and fluorophenyl derivatives, which are subjected to a series of reactions including condensation, cyclization, and oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)propionic acid
  • 4-Fluorocinnamic acid
  • 3-(4-Bromophenyl)propionic acid

Uniqueness

3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H15ClFNO5

Molecular Weight

403.8 g/mol

IUPAC Name

3-[(3E)-3-[(4-chlorophenyl)-hydroxymethylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid

InChI

InChI=1S/C20H15ClFNO5/c21-13-5-1-12(2-6-13)18(26)16-17(11-3-7-14(22)8-4-11)23(10-9-15(24)25)20(28)19(16)27/h1-8,17,26H,9-10H2,(H,24,25)/b18-16+

InChI Key

NWCKQFGVDAQNKB-FBMGVBCBSA-N

Isomeric SMILES

C1=CC(=CC=C1C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCC(=O)O)F

Canonical SMILES

C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCC(=O)O)F

Origin of Product

United States

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